molecular formula C10H14N2O B1531314 6,6-Dimethyl-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 1339248-04-2

6,6-Dimethyl-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No.: B1531314
CAS No.: 1339248-04-2
M. Wt: 178.23 g/mol
InChI Key: OBKGIPDKVQRKDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-Dimethyl-2,3,5,6,7,8-hexahydrocinnolin-3-one is a heterocyclic compound with a unique structure that includes a cinnoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethyl-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable diketone with hydrazine derivatives under acidic or basic conditions. The reaction often requires refluxing in solvents such as ethanol or methanol to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of catalysts to enhance reaction rates and selectivity, as well as purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 6,6-Dimethyl-2,3,5,6,7,8-hexahydrocinnolin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6,6-Dimethyl-2,3,5,6,7,8-hexahydrocinnolin-3-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives may exhibit biological activities, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 6,6-Dimethyl-2,3,5,6,7,8-hexahydrocinnolin-3-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of these targets and modulating biological pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

    6,6-Dimethyl-2,3,5,6,7,8-hexahydrocinnolin-3-one: shares structural similarities with other cinnoline derivatives and heterocyclic compounds.

    Azulene derivatives: These compounds also contain fused ring systems and exhibit unique chemical properties.

    Indole derivatives: Indoles are another class of heterocycles with diverse biological activities and synthetic applications.

Uniqueness: The uniqueness of this compound lies in its specific structural features and the potential for diverse chemical modifications. Its ability to undergo various reactions and form different derivatives makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6,6-dimethyl-2,5,7,8-tetrahydrocinnolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-10(2)4-3-8-7(6-10)5-9(13)12-11-8/h5H,3-4,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKGIPDKVQRKDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=NNC(=O)C=C2C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,6-Dimethyl-2,3,5,6,7,8-hexahydrocinnolin-3-one
Reactant of Route 2
6,6-Dimethyl-2,3,5,6,7,8-hexahydrocinnolin-3-one
Reactant of Route 3
6,6-Dimethyl-2,3,5,6,7,8-hexahydrocinnolin-3-one
Reactant of Route 4
6,6-Dimethyl-2,3,5,6,7,8-hexahydrocinnolin-3-one
Reactant of Route 5
6,6-Dimethyl-2,3,5,6,7,8-hexahydrocinnolin-3-one
Reactant of Route 6
6,6-Dimethyl-2,3,5,6,7,8-hexahydrocinnolin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.